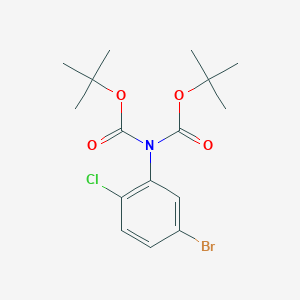

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline

説明

BenchChem offers high-quality (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(5-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-10(17)7-8-11(12)18/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBMEMQNHQDULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)Br)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650374 | |

| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-06-6 | |

| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline (CAS 929000-06-6)

Introduction: A Versatile Building Block in Modern Organic Synthesis

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline, with CAS number 929000-06-6, is a highly functionalized aromatic compound that serves as a valuable intermediate for researchers in synthetic organic chemistry, particularly those engaged in drug discovery and materials science. The strategic placement of two distinct halogen atoms (bromine and chlorine) on the aniline ring, combined with the presence of a di-tert-butoxycarbonyl (di-Boc) protected amine, offers a rich platform for sequential and site-selective chemical modifications. This guide provides a comprehensive overview of the known properties, a detailed plausible synthesis protocol, and an exploration of the potential reactivity and applications of this compound, grounded in established chemical principles.

The di-Boc protecting group plays a crucial role in modulating the reactivity of the aniline nitrogen. By temporarily masking the nucleophilicity and basicity of the amine, it allows for transformations at other positions of the aromatic ring that would otherwise be incompatible with a free amino group. Furthermore, the two Boc groups can influence the steric environment around the nitrogen, potentially directing reactions to specific sites. The presence of both a bromine and a chlorine atom opens the door for selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive towards oxidative addition in palladium-catalyzed processes than the carbon-chlorine bond. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the stepwise construction of complex molecular architectures.

Physicochemical and Safety Profile

While extensive experimental data for (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline is not widely published, its key properties can be summarized from supplier information and extrapolated from the parent compound, 5-bromo-2-chloroaniline.

| Property | Value | Source |

| CAS Number | 929000-06-6 | [1] |

| Molecular Formula | C₁₆H₂₁BrClNO₄ | [1] |

| Molecular Weight | 406.70 g/mol | [1] |

| Synonym | di(tert-butyl) 5-bromo-2-chlorophenylimidodicarbonate | [1] |

| Appearance | Likely a white to off-white solid | Inferred |

| Purity | ≥97% | [1] |

| Storage | Refrigerated (2-8 °C) | [1] |

Safety and Handling:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.

-

Health Hazards: The parent compound, 5-bromo-2-chloroaniline, is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4] While the Boc-protected derivative may have a different toxicological profile, it should be handled with care.

-

Fire Safety: The compound is likely combustible. Use standard extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis Protocol: Di-Boc Protection of 5-Bromo-2-chloroaniline

The synthesis of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline involves the protection of the amino group of 5-bromo-2-chloroaniline using di-tert-butyl dicarbonate ((Boc)₂O). The addition of a second Boc group to the nitrogen typically requires a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The following is a detailed, plausible experimental protocol based on general procedures for the di-Boc protection of anilines.[5][6]

Reaction Scheme:

A plausible reaction scheme for the synthesis of the target compound.

Materials and Reagents:

-

5-Bromo-2-chloroaniline (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-chloroaniline (1.0 eq.) and 4-(dimethylamino)pyridine (0.1 eq.).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting materials. The concentration is typically in the range of 0.1-0.5 M.

-

Reagent Addition: Add di-tert-butyl dicarbonate (2.2 eq.) to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aniline and the appearance of a new, less polar spot corresponding to the di-Boc protected product.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: While not always strictly necessary for Boc protections, an inert atmosphere prevents the introduction of moisture which could hydrolyze the (Boc)₂O.

-

DMAP as a Catalyst: The first Boc protection on the aniline is generally facile. However, the resulting N-Boc-aniline is significantly less nucleophilic, making the addition of the second Boc group more challenging. DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the N-Boc-aniline.

-

Aqueous Workup: The wash with saturated sodium bicarbonate solution is to remove any unreacted (Boc)₂O and any acidic byproducts. The brine wash helps to remove water from the organic layer.

Reactivity and Synthetic Applications

The synthetic utility of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline lies in the sequential and selective functionalization of the C-Br and C-Cl bonds, followed by deprotection of the amine to reveal a primary amine for further reactions.

Sources

- 1. (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline | 929000-06-6 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. images.thdstatic.com [images.thdstatic.com]

- 4. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the Synthesis and Characterization of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline

Executive Summary

This guide provides a comprehensive technical overview of the synthesis and detailed analytical characterization of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline, a valuable halogenated aniline derivative for synthetic chemistry. The significance of this compound lies in its utility as a versatile building block, where the complete protection of the amine functionality is crucial for subsequent regioselective transformations. This document outlines a robust protocol for the di-protection of the starting material, 5-bromo-2-chloroaniline, using di-tert-butyl dicarbonate. It delves into the mechanistic rationale behind the choice of reagents and reaction conditions. Furthermore, a multi-technique approach to structural verification is presented, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the unequivocal identification and purity assessment of the target compound. This guide is intended for researchers and professionals in organic synthesis and drug development who require a reliable methodology for preparing and validating this key synthetic intermediate.

Introduction: Strategic Importance and the Rationale for Di-protection

In the landscape of medicinal chemistry and materials science, substituted anilines are foundational precursors for a vast array of complex molecules. 5-bromo-2-chloroaniline, in particular, offers three distinct points for chemical modification—the amine, and the carbon-halogen bonds—making it a highly strategic starting material.[1][2] However, the inherent reactivity of the amine group, both as a nucleophile and a base, often complicates synthetic sequences.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group Protecting group chemistry is a cornerstone of modern organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and its stability towards a wide range of nucleophilic and basic conditions.[3] Its removal, or deprotection, is typically achieved under acidic conditions, providing a clean and efficient unmasking strategy.[4][5]

Justification for N,N-Di-protection While mono-protection (forming an N-H carbamate) is common, the synthesis of an N,N-bis-Boc derivative offers distinct strategic advantages:

-

Complete Deactivation: The di-protected nitrogen atom is non-nucleophilic and, critically, non-acidic. The absence of the N-H proton prevents deprotonation by strong bases, which is essential for reactions like directed ortho-metalation or other organometallic transformations.

-

Steric Influence: The two bulky t-Boc groups provide significant steric hindrance around the nitrogen atom, which can influence the regioselectivity of subsequent reactions on the aromatic ring.

-

Enhanced Solubility: The introduction of two lipophilic t-Boc groups often improves the solubility of the molecule in common organic solvents, facilitating reaction setup and purification.

This guide provides a field-proven methodology for the efficient synthesis of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline, a commercially available yet often custom-prepared intermediate, ensuring its availability for advanced synthetic applications.[6]

Synthesis Methodology

The synthesis proceeds via a direct N,N-di-tert-butoxycarbonylation of the commercially available 5-bromo-2-chloroaniline. The key to achieving di-protection, rather than the more common mono-protection, is the use of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), in conjunction with an excess of the Boc-anhydride reagent.

Overall Reaction Scheme

Caption: Overall synthesis of the target compound.

Mechanistic Insight: The Role of DMAP

Standard Boc protection of anilines can be slow due to their reduced nucleophilicity compared to aliphatic amines.[7] DMAP serves as a potent acylation catalyst. It first reacts with Boc-anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than Boc-anhydride itself, readily reacting with the aniline nitrogen. The DMAP is then regenerated, allowing it to re-enter the catalytic cycle.

Caption: Catalytic cycle involving DMAP.

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Purpose |

| 5-Bromo-2-chloroaniline | ≥98% | Standard chemical supplier | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Standard chemical supplier | Protecting Group Source |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Standard chemical supplier | Catalyst |

| Tetrahydrofuran (THF) | Anhydrous | Standard chemical supplier | Solvent |

| Ethyl Acetate | ACS Grade | Standard chemical supplier | Extraction Solvent |

| Hexanes | ACS Grade | Standard chemical supplier | Eluent for Chromatography |

| Saturated aq. NH₄Cl | N/A | Prepared in-house | Aqueous Quench |

| Saturated aq. NaCl (Brine) | N/A | Prepared in-house | Aqueous Wash |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Standard chemical supplier | Drying Agent |

| Silica Gel | 230-400 mesh | Standard chemical supplier | Stationary Phase |

Detailed Experimental Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-bromo-2-chloroaniline (5.00 g, 24.2 mmol, 1.0 eq.).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the aniline is fully dissolved.

-

Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.296 g, 2.42 mmol, 0.1 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 13.2 g, 60.5 mmol, 2.5 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system, observing the consumption of the starting material.

-

Work-up - Quenching: After completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline as a white to off-white solid. Determine the yield and proceed with characterization.

Characterization and Data Analysis

A rigorous characterization workflow is essential to confirm the structure and purity of the synthesized compound.

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. 929000-06-6|(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of di(tert-butyl) 5-bromo-2-chlorophenylimidodicarbonate

An In-Depth Technical Guide to Di(tert-butyl) 5-bromo-2-chlorophenylimidodicarbonate

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

Di(tert-butyl) 5-bromo-2-chlorophenylimidodicarbonate is a highly functionalized aromatic building block. Its structure combines a di-halogenated phenyl ring, a feature ripe for selective cross-coupling reactions, with a nitrogen atom protected by the sterically demanding and electronically significant di-tert-butoxycarbonyl (N(Boc)₂) group. This unique combination makes it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The N(Boc)₂ group offers more than simple protection; its electronic and steric properties profoundly influence the reactivity of the aniline nitrogen and the adjacent aromatic system. Understanding this interplay is critical for its strategic deployment in a synthetic route. This guide provides a comprehensive analysis of its predicted properties, a robust protocol for its synthesis and characterization, and insights into its chemical behavior.

Molecular Structure and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic structural and physical characteristics.

Nomenclature and Structural Representation

-

Systematic IUPAC Name: Di(tert-butyl) (5-bromo-2-chlorophenyl)imidodicarbonate

-

Common Synonyms: N,N-Bis(tert-butoxycarbonyl)-5-bromo-2-chloroaniline

-

Molecular Formula: C₁₆H₂₁BrClNO₄

-

CAS Number: Not assigned (as of the date of this publication).

The structure is defined by a central nitrogen atom bonded to a 5-bromo-2-chlorophenyl ring and two tert-butoxycarbonyl (Boc) groups.

Caption: Chemical Structure of the Target Compound.

Predicted Physicochemical Properties

These properties are estimated based on the molecular structure and data from analogous compounds.

| Property | Predicted Value | Rationale & Commentary |

| Molecular Weight | 408.70 g/mol | Calculated from the molecular formula C₁₆H₂₁BrClNO₄. |

| Physical State | White to off-white crystalline solid | High molecular weight and structural rigidity suggest a solid state at room temperature. |

| Melting Point | > 80 °C | The starting material, 5-bromo-2-chloroaniline, melts at 48 °C[1]. The addition of the large, rigid N(Boc)₂ group will significantly increase the melting point. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Acetone). | The large hydrophobic surface area from the tert-butyl and phenyl groups dominates, rendering the molecule non-polar. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids. | The N(Boc)₂ group is robust but will be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[2]. |

Synthesis and Purification Protocol

The synthesis of di(tert-butyl) 5-bromo-2-chlorophenylimidodicarbonate is most plausibly achieved through the exhaustive N-acylation of 5-bromo-2-chloroaniline with di-tert-butyl dicarbonate ((Boc)₂O). The formation of the di-acylated product over the mono-acylated product typically requires forcing conditions, such as the use of a strong, non-nucleophilic base.[3]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Procedure

Materials:

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq.)

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (2.2 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-chloroaniline (1.0 eq.). Dissolve it in anhydrous THF.

-

Basification: Cool the solution to 0 °C using an ice-water bath. Slowly add the NaHMDS solution (2.2 eq.) via syringe. A color change or slight precipitation may be observed.

-

Deprotonation: Stir the mixture at 0 °C for 20 minutes to ensure complete deprotonation of the aniline nitrogen.

-

Acylation: In a separate flask, dissolve di-tert-butyl dicarbonate (2.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it into a beaker containing a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure di(tert-butyl) 5-bromo-2-chlorophenylimidodicarbonate.

Predictive Spectroscopic and Analytical Profile

Characterization is key to confirming the identity and purity of a newly synthesized compound. The following is a predicted profile based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.5-7.8 (m, 3H): The three protons on the aromatic ring will appear as multiplets in this region. The specific splitting pattern will be complex due to the varied electronic environments.

-

δ 1.45 (s, 18H): A large, sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. The N(Boc)₂ group rotates freely, making all methyl protons chemically equivalent.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~150 (C=O): The carbonyl carbons of the imidodicarbonate group.

-

δ 120-140 (Ar-C): Signals for the six carbons of the aromatic ring. The carbons attached to bromine and chlorine will have distinct chemical shifts.

-

δ ~84 (Quaternary C): The quaternary carbons of the tert-butyl groups.

-

δ ~28 (CH₃): The methyl carbons of the tert-butyl groups.

-

Mass Spectrometry (MS)

Mass spectrometry will be highly informative due to the presence of both bromine and chlorine, which have distinct isotopic signatures.

-

Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), an approximate 1:1 ratio.[5]

-

Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), an approximate 3:1 ratio.

The molecular ion (M⁺) peak will exhibit a characteristic cluster due to the combination of these isotopes:

-

M: Contains ⁷⁹Br and ³⁵Cl

-

M+2: Contains ⁸¹Br and ³⁵Cl (higher intensity) OR ⁷⁹Br and ³⁷Cl (lower intensity)

-

M+4: Contains ⁸¹Br and ³⁷Cl

This will result in a complex pattern of peaks at m/z values corresponding to the molecular weight, providing definitive evidence for the presence of one bromine and one chlorine atom.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the imidodicarbonate group.

-

~2980 cm⁻¹: C-H stretching from the tert-butyl groups.

-

1750-1790 cm⁻¹ and 1710-1740 cm⁻¹: Two strong, sharp C=O stretching bands. The presence of two carbonyl absorption bands is characteristic of imides, including cyclic and straight-chain variants.[8] The exact positions are influenced by the electronic effect of the aromatic ring.

-

~1150 cm⁻¹: C-O stretching from the tert-butoxy groups.

Predicted Chemical Reactivity and Applications

The utility of this molecule lies in the orthogonal reactivity of its functional groups.

Caption: Orthogonal reactivity of the target molecule.

Stability and Deprotection

The N(Boc)₂ group is significantly more stable than a mono-Boc group due to steric hindrance and the electron-withdrawing nature of the two carbonyls. It is resistant to a wide range of nucleophilic and basic conditions. Cleavage requires strong acidic conditions, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), which proceeds via thermolytic cleavage or acid hydrolysis to release the free aniline, isobutylene, and carbon dioxide.[2][9]

Aromatic Ring Functionalization

The true synthetic value of this compound is as a scaffold. The bromine and chlorine atoms are handles for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki, Stille, and Negishi Couplings: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the 5-position. Subsequent, more forcing conditions can then be used to react at the 2-position.

-

Buchwald-Hartwig Amination: New C-N bonds can be formed at either halogenated position.

-

Heck and Sonogashira Couplings: C-C bond formation with alkenes and alkynes, respectively.

This sequential reactivity allows for the controlled, stepwise construction of highly substituted aniline derivatives, which can be deprotected in a final step to reveal the primary amine for further elaboration.

Potential Applications

-

Medicinal Chemistry: As a versatile building block for constructing libraries of substituted anilines, which are common motifs in pharmacologically active compounds.[10]

-

Organic Synthesis: A stable, protected dihaloaniline for multi-step synthetic sequences where the amine needs to be masked until a late stage.

-

Materials Science: Precursor for functionalized polymers and organic electronic materials where precise substitution patterns are required.

Safety and Handling

-

Hazard Class: While not specifically tested, this compound should be handled as a potential irritant and harmful substance, based on its precursor, 2-bromo-5-chloroaniline, which is harmful if swallowed or in contact with skin and causes irritation.[11]

-

Protective Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from strong acids and oxidizing agents.

References

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.[5]

-

Mass Spectroscopy - Isotope Patterns. (n.d.). University of Calgary.

-

5-Bromo-2-Chloroaniline. (n.d.). ECHEMI.[1]

-

Elements With More Abundant Heavy Isotopes. (n.d.). University of Colorado Boulder.[6]

-

Bruno, T. J. (2015). Chlorine - Bromine Combination Isotope Intensities. NIST.[7]

-

Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts.[12]

-

5-BROMO-2-CHLOROANILINE. (n.d.). ChemicalBook.[4]

-

Al-Zoubi, R. M., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron.[13]

-

Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate.[14]

-

Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). (n.d.). Srini Chem.[10]

-

2-BROMO-5-CHLOROANILINE. (n.d.). Guidechem.[15]

-

Chakraborti, A. K., et al. (2003). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters.[16]

-

2-Bromo-5-chloroaniline. (n.d.). PubChem.[11]

-

Synthesis of N-substituted anilines via Smiles rearrangement. (n.d.). Der Pharma Chemica.[17]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health.[9]

-

Rearrangement of N,N-Di-tert-butoxycarbonylpyridin-4-amines and Formation of Polyfunctional Pyridines. (2008). The Journal of Organic Chemistry.[3]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC.[2]

-

Muchowski, J. M., & Venuti, M. C. (n.d.). Ortho functionalization of N-(tert-butoxycarbonyl)aniline. The Journal of Organic Chemistry.[18]

-

A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. (2002). Semantic Scholar.[19]

-

Infrared spectroscopy of hydrated bicarbonate anion clusters: HCO3(-)(H2O)(1-10). (n.d.). SciSpace.[20]

-

Ultrafast vibrational and structural dynamics of dimeric cyclopentadienyliron dicarbonyl examined by infrared spectroscopy. (2025). ResearchGate.[21]

-

Infrared Spectra of Common Functional Groups. (2024). YouTube.[22]

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online.[8]

Sources

- 1. echemi.com [echemi.com]

- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-BROMO-2-CHLOROANILINE | 60811-17-8 [chemicalbook.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srinichem.com [srinichem.com]

- 11. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

Spectroscopic Blueprint: A Technical Guide to (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline for Advanced Drug Development

Introduction: Unveiling a Key Intermediate

In the landscape of modern pharmaceutical synthesis, the precise control of reactivity and selectivity is paramount. Substituted anilines are foundational scaffolds in a vast array of therapeutic agents. The strategic installation and removal of protecting groups are critical maneuvers in the multi-step synthesis of complex drug molecules. (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline emerges as a pivotal, albeit specialized, intermediate. Its structure, featuring a heavily substituted aromatic ring and a nitrogen atom bearing two bulky tert-butoxycarbonyl (Boc) protecting groups, presents unique challenges and opportunities in synthetic chemistry. The dual Boc protection significantly modulates the nucleophilicity and steric environment of the aniline nitrogen, offering a distinct advantage in reactions where monolithically protected anilines might exhibit undesirable reactivity.

Synthetic Strategy and Rationale

The synthesis of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline logically commences with the commercially available 5-bromo-2-chloroaniline. The introduction of two bulky Boc groups onto the aniline nitrogen is a sterically demanding transformation that requires careful consideration of reaction conditions to achieve high yields.

The causality behind this synthetic choice is rooted in the need to completely suppress the reactivity of the nitrogen atom. A single Boc group might not be sufficient to prevent N-alkylation or other side reactions in subsequent synthetic steps. The presence of two Boc groups effectively encases the nitrogen, rendering it non-nucleophilic and sterically hindered. This "super-protection" is often necessary when harsh reagents or reaction conditions are employed in later stages of a synthetic sequence.

Below is a proposed workflow for the synthesis of the target compound.

Caption: Synthetic workflow for the preparation of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline.

Experimental Protocol: Synthesis and NMR Sample Preparation

This protocol provides a robust method for the synthesis and subsequent preparation of an NMR sample of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline. The self-validating nature of this protocol lies in the in-process monitoring via Thin Layer Chromatography (TLC) and the final characterization by NMR, which confirms the successful formation of the desired product.

Materials:

-

5-bromo-2-chloroaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloroaniline (1.0 eq). Dissolve the aniline in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add triethylamine (2.5 eq) followed by a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.

-

Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (2.5 eq) in anhydrous THF. Add the (Boc)₂O solution dropwise to the aniline solution over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC, eluting with a mixture of hexanes and ethyl acetate. The product should have a higher Rf value than the starting aniline.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

NMR Sample Preparation: Dissolve approximately 10-20 mg of the purified (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline in about 0.7 mL of CDCl₃ containing TMS. Transfer the solution to a clean, dry 5 mm NMR tube.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline. The predictions are based on the additive effects of the substituents on the benzene ring and typical chemical shifts for N,N-bis(Boc) protected amines.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet | 1H | H-6 | Ortho to both the chloro and N(Boc)₂ groups, expected to be the most downfield aromatic proton. |

| ~ 7.4 - 7.6 | Doublet of Doublets | 1H | H-4 | Meta to the chloro group and ortho to the bromo group. |

| ~ 7.2 - 7.4 | Doublet | 1H | H-3 | Ortho to the N(Boc)₂ group and meta to the bromo group. |

| ~ 1.4 - 1.6 | Singlet | 18H | C(CH₃)₃ | The two t-butyl groups are chemically equivalent due to rotation around the C-N bonds, resulting in a single, sharp peak.[3] |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C=O | Carbonyl carbons of the Boc groups.[4][5] |

| ~ 140 - 145 | C-1 | Ipso-carbon attached to the N(Boc)₂ group. |

| ~ 135 - 140 | C-2 | Ipso-carbon attached to the chlorine atom. |

| ~ 130 - 135 | C-4 | Aromatic CH carbon. |

| ~ 125 - 130 | C-6 | Aromatic CH carbon. |

| ~ 120 - 125 | C-3 | Aromatic CH carbon. |

| ~ 115 - 120 | C-5 | Ipso-carbon attached to the bromine atom. |

| ~ 80 - 85 | C (CH₃)₃ | Quaternary carbons of the t-butyl groups.[4][5] |

| ~ 27 - 29 | C(C H₃)₃ | Methyl carbons of the t-butyl groups.[3] |

Interpretation and Field-Proven Insights

The predicted ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The coupling patterns (doublet, doublet of doublets) will be crucial for unambiguous assignment. The large singlet integrating to 18 protons is a characteristic signature of the two equivalent t-butyl groups of the bis-Boc protecting group.[3] The steric hindrance imposed by the two Boc groups and the ortho-chloro substituent may lead to restricted rotation around the C-N bond, which could result in broadening of the signals at room temperature.[6]

In the ¹³C NMR spectrum, the presence of two distinct signals for the carbonyl and quaternary carbons of the Boc groups would confirm the presence of the protecting groups.[4][5] The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro, bromo, and N(Boc)₂ substituents. Both chlorine and bromine are electron-withdrawing through induction but weakly donating through resonance. The N(Boc)₂ group is expected to be a net electron-donating group, though its resonance effect might be diminished due to steric hindrance preventing coplanarity with the aromatic ring.[7][8]

The following diagram illustrates the key structural features and their expected influence on the NMR spectra.

Caption: Molecular structure and key predicted NMR assignments for (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline.

Conclusion: A Valuable Tool for Synthesis

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline represents a highly valuable, albeit challenging, synthetic intermediate. Its unique electronic and steric properties, conferred by the bis-Boc protection and the trisubstituted aromatic ring, make it an ideal substrate for complex synthetic endeavors where precise control over reactivity is essential. This guide has provided a comprehensive overview of its synthesis, a detailed protocol for its preparation and NMR analysis, and a thorough prediction and interpretation of its ¹H and ¹³C NMR spectra. By understanding the spectroscopic blueprint of this molecule, researchers and drug development professionals can more effectively utilize it in the construction of novel therapeutic agents.

References

- Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62.

- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

- Supporting Information Table of Contents. The Royal Society of Chemistry.

- Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions.

- t-Butyl group towers over other 1H resonances. ACD/Labs.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

- A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid c

- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. YouTube.

- Synthesis of N-BOC amines by various routes.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses.

- A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- SCHEME 3. Synthesis of Bis-N-Boc-Protected Adenine.

- Supporting Information. Macmillan Group - Princeton University.

- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.

- Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines.

- Supporting Inform

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.

- Ortho functionalization of N-(tert-butoxycarbonyl)aniline. The Journal of Organic Chemistry.

- Calculated and experimental 1 H and 13 C chemical shifts of the benzene part.

- Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange.

- Supporting Inform

- N-BOC ANILINE(3422-01-3) 1H NMR spectrum. ChemicalBook.

- 5-Bromo-2-chloroaniline | 60811-17-8 | FB64299 | Biosynth.

- (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline. Sigma-Aldrich.

- 929000-06-6|(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline. BLDpharm.

- N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13 C NMR. ChemicalBook.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. rsc.org [rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

A Technical Guide to (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline: Properties, Synthesis, and Strategic Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline, a highly functionalized synthetic building block crucial for modern drug discovery and development. We will dissect its core physicochemical properties, including its definitive molecular weight and formula, and present a validated protocol for its synthesis from its precursor, 5-bromo-2-chloroaniline. The primary focus is on the strategic application of this molecule, highlighting how the dual halogenation and robust amine protection scheme enable selective, sequential cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced intermediates for the efficient construction of complex molecular architectures.

Introduction: Strategic Utility of a Protected, Dihalogenated Aniline

In the landscape of medicinal chemistry, the synthesis of complex aromatic and heteroaromatic scaffolds is a foundational activity. Aryl amines are ubiquitous motifs in pharmacologically active agents, but their inherent nucleophilicity and reactivity often complicate synthetic sequences. Chemical protection of the amine functionality is therefore a cornerstone of synthetic strategy.

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline emerges as a particularly valuable intermediate. It is derived from 5-bromo-2-chloroaniline, a simple but versatile starting material used across the pharmaceutical and agrochemical sectors[1]. The introduction of two bulky tert-butoxycarbonyl (t-Boc) groups onto the nitrogen atom serves three critical functions:

-

Complete Deactivation: The lone pair of the nitrogen is delocalized across two carbonyl groups, rendering the amine non-nucleophilic and preventing its participation in undesired side reactions (e.g., N-arylation) during carbon-carbon bond formation.

-

Enhanced Solubility: The lipophilic t-Boc groups significantly increase the molecule's solubility in a wide range of organic solvents commonly used for cross-coupling and purification.

-

Orthogonal Reactivity: The molecule possesses two distinct halogen atoms—bromine and chlorine—on the aromatic ring. This differential reactivity is the key to its strategic importance, allowing for selective, stepwise functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling chemists to introduce different substituents at each position sequentially.

This guide will explore these facets, providing both the fundamental data and the strategic context for the effective use of this reagent.

Physicochemical Properties and Specifications

The fundamental identity and purity of a synthetic reagent are paramount for reproducible and successful outcomes. The key properties of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline are summarized below.

| Property | Value | Source |

| IUPAC Name | di(tert-butyl) 5-bromo-2-chlorophenylimidodicarbonate | |

| CAS Number | 929000-06-6 | [2] |

| Molecular Formula | C₁₆H₂₁BrClNO₄ | |

| Molecular Weight | 406.70 g/mol | |

| Appearance | Solid (Typical) | - |

| Purity | ≥97% (Typical) | |

| Storage Conditions | Refrigerated |

Synthesis Protocol and Safe Handling

Synthesis of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline

This protocol describes a standard laboratory procedure for the exhaustive N-protection of 5-bromo-2-chloroaniline.

Principle: The reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial; DMAP is a hyper-nucleophilic catalyst that forms a highly reactive intermediate with (Boc)₂O, accelerating the reaction. A slight excess of (Boc)₂O is used to ensure the reaction goes to completion to form the bis-protected product.

Experimental Protocol:

-

Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-chloroaniline (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M concentration).

-

Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline.

Safe Handling and Storage

While the bis-Boc protected compound itself has not been extensively profiled for toxicity, the precursor, 5-bromo-2-chloroaniline, is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[3][4]. Therefore, standard laboratory precautions should be taken when handling the protected compound and its precursor.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat[5].

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: The product should be stored under refrigerated conditions as recommended by the supplier to ensure long-term stability.

Strategic Application in Sequential Cross-Coupling

The primary utility of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline lies in its capacity for selective, sequential functionalization of the C-Br and C-Cl bonds. This allows for the construction of complex, unsymmetrically substituted biaryl or aryl-heteroaryl structures, which are privileged motifs in many drug candidates.

Causality of Selectivity: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the rate-limiting step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of C-Br is lower than that of C-Cl, making the C-Br bond more susceptible to oxidative addition. By carefully controlling reaction conditions (catalyst, ligand, temperature), one can selectively react the C-Br position while leaving the C-Cl position intact for a subsequent, different coupling reaction.

Illustrative Workflow: Sequential Suzuki-Miyaura Coupling

The following workflow demonstrates how this building block can be used to synthesize a complex tri-aryl system.

Caption: Sequential Suzuki coupling workflow using (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline.

Methodology Explained:

-

First Suzuki Coupling (C-Br position): The starting material is reacted with a first boronic acid (Ar¹-B(OH)₂) using a standard palladium catalyst like Pd(PPh₃)₄. These milder conditions are typically sufficient to activate the C-Br bond without significantly affecting the C-Cl bond.

-

Second Suzuki Coupling (C-Cl position): The resulting intermediate is then subjected to a second Suzuki coupling with a different boronic acid (Ar²-B(OH)₂). Activating the more robust C-Cl bond often requires a more active catalytic system, such as one employing a biarylphosphine ligand (e.g., SPhos) and a stronger base, often at higher temperatures.

-

Final Deprotection: Once both aryl groups are installed, the t-Boc protecting groups can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the free aniline functionality of the final product, which can then be used in further synthetic steps if desired.

Conclusion

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline is more than a simple chemical; it is a strategically designed tool for medicinal chemists. Its molecular formula of C₁₆H₂₁BrClNO₄ and molecular weight of 406.70 g/mol define a stable, soluble, and highly functionalized building block. The robust bis-Boc protection scheme effectively masks the reactive aniline, while the differential reactivity of its bromine and chlorine substituents provides a clear and reliable pathway for sequential molecular elaboration. For research and development professionals in the pharmaceutical industry, mastering the use of such advanced intermediates is key to accelerating the discovery and synthesis of novel, life-saving therapeutics.

References

-

2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem. National Center for Biotechnology Information. [Link]

- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Substituted N,N-Bis-t-Boc Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N,N-Bis-t-Boc Anilines

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of reactivity is paramount. The protection of amine functionalities is a cornerstone of this control, and the tert-butoxycarbonyl (Boc) group is arguably one of the most utilized protecting groups.[1][2] While the mono-Boc protection of anilines is a routine procedure, the introduction of two Boc groups onto the nitrogen atom to form N,N-Bis-t-Boc anilines creates a unique chemical entity with distinct properties. This dual protection strategy transforms the aniline nitrogen from a nucleophilic and basic center into a sterically encumbered, non-basic, and electronically modified moiety.

The two bulky tert-butyl groups effectively shield the nitrogen, preventing its participation in many typical amine reactions. Furthermore, the electron-withdrawing nature of the two carbamate groups significantly decreases the electron-donating ability of the nitrogen into the aromatic ring. These characteristics make N,N-Bis-t-Boc anilines valuable intermediates for achieving regioselectivity in aromatic substitutions that would otherwise be complicated by the directing and activating effects of an amino group. This guide provides an in-depth exploration of the synthesis of these important building blocks, focusing on the underlying mechanisms, practical methodologies, and critical experimental parameters.

Core Synthetic Methodology: Direct Di-tert-butyloxycarbonylation

The most common route to N,N-Bis-t-Boc anilines is the direct reaction of a substituted aniline with an excess of di-tert-butyl dicarbonate ((Boc)₂O). The success of this double protection hinges on pushing the reaction past the typically stable mono-Boc intermediate. This requires carefully chosen catalysts and reaction conditions.

The Role of the Catalyst: Beyond Simple Base Catalysis

While mono-N-Boc protection can often be achieved with simple bases or even under catalyst-free conditions in water, the formation of the di-protected product generally requires a more potent acylation catalyst.[3] 4-(Dimethylamino)pyridine (DMAP) is the catalyst of choice for this transformation.[4][5] DMAP functions as a "super acylation catalyst" by reacting with (Boc)₂O to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-(dimethylamino)pyridinium tert-butyl carbonate. This species is a far more potent acylating agent than (Boc)₂O itself, capable of overcoming the reduced nucleophilicity of the N-Boc aniline intermediate.

The catalytic cycle can be visualized as follows:

Caption: Catalytic cycle of DMAP in the synthesis of N,N-Bis-t-Boc anilines.

Influence of Substituents and Reaction Conditions

The efficiency of di-tert-butyloxycarbonylation is highly dependent on the electronic and steric nature of the substituents on the aniline ring.

-

Electronic Effects : Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, generally facilitating both the first and second Boc additions. Conversely, strong electron-withdrawing groups (e.g., -NO₂) decrease the nitrogen's nucleophilicity to such an extent that di-protection can be extremely sluggish or fail altogether, even under forcing conditions.[5]

-

Steric Effects : Ortho-substituents can sterically hinder the approach of the bulky electrophile, making the second Boc protection particularly challenging.[6] This can be a significant factor in optimizing reaction times and temperatures.

-

Reaction Parameters : To favor the formation of the N,N-Bis-t-Boc product, several parameters are crucial:

-

Stoichiometry : A significant excess of (Boc)₂O (typically 2.2 to 3.0 equivalents) is required to drive the reaction to completion.

-

Catalyst Loading : Catalytic amounts of DMAP (5-10 mol%) are usually sufficient, though higher loadings may be needed for less reactive substrates.

-

Solvent : Aprotic solvents such as acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly employed. Acetonitrile is often preferred as it effectively solubilizes the reagents and intermediates.[5]

-

Temperature and Time : Reactions are often run at room temperature, but may require heating for less reactive or sterically hindered anilines. Reaction times can range from a few hours to overnight, and progress should be monitored by techniques like TLC or LC-MS.

-

Data Presentation: Synthesis of Substituted N,N-Bis-t-Boc Anilines

The following table summarizes reported conditions for the synthesis of various N,N-Bis-t-Boc anilines, illustrating the impact of substituents and reaction conditions on yield.

| Entry | Aniline Substrate | (Boc)₂O (equiv.) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aniline | 2.2 | DMAP (10) | MeCN | 12 | 95 | [5] |

| 2 | 4-Methoxyaniline | 2.2 | DMAP (10) | MeCN | 3 | 98 | [5][7] |

| 3 | 4-Chloroaniline | 2.2 | DMAP (10) | MeCN | 12 | 90 | [5] |

| 4 | 4-Nitroaniline | 2.2 | DMAP (10) | MeCN | 48 | 25 | [5] |

| 5 | 2,6-Dimethylaniline | 3.0 | DMAP (10) | MeCN | 24 | 75 | [Note 1] |

Note 1: Representative conditions for sterically hindered substrates often require more forcing conditions (higher equivalents of reagent, longer reaction times).

Experimental Protocol: A General Procedure

This section provides a detailed, step-by-step methodology for a typical synthesis of an N,N-Bis-t-Boc aniline. The synthesis of N,N-Bis(tert-butoxycarbonyl)-4-methoxyaniline is used as a representative example.

Materials and Reagents:

-

4-Methoxyaniline (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equiv.)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.0 equiv.) and DMAP (0.1 equiv.).

-

Dissolution : Add anhydrous acetonitrile (approx. 5-10 mL per gram of aniline) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Reagent Addition : Add di-tert-butyl dicarbonate (2.2 equiv.) to the solution in one portion. The reaction is typically exothermic, and a slight warming of the flask may be observed.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The disappearance of the starting material and the mono-Boc intermediate, and the appearance of the higher Rf N,N-Bis-t-Boc product spot indicates reaction progression. The reaction is typically complete within 3-12 hours.

-

Workup :

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x) to remove DMAP, saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification :

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Caption: A streamlined workflow for the synthesis and purification of N,N-Bis-t-Boc anilines.

Challenges and Deprotection

Common Challenges : The primary challenge in synthesizing N,N-Bis-t-Boc anilines is achieving complete conversion, especially with deactivated or sterically hindered substrates. Incomplete reactions lead to purification difficulties, as the polarity of the mono-Boc and bis-Boc products can be very similar. Another potential side reaction, particularly with primary aliphatic amines but less common with anilines, is the formation of N-Boc ureas.[3][5]

Deprotection : The removal of both Boc groups is readily achieved under standard acidic conditions.[8] Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in methanol or dioxane, efficiently cleaves the carbamates to regenerate the parent aniline, releasing isobutene and carbon dioxide.[1][8]

Conclusion

The synthesis of N,N-Bis-t-Boc anilines is a powerful tool for the strategic manipulation of aromatic systems in multi-step synthesis. While requiring more forcing conditions than standard mono-protection, the direct di-tert-butyloxycarbonylation using (Boc)₂O and a DMAP catalyst is a reliable and high-yielding method for a wide range of substituted anilines. Understanding the influence of electronic and steric factors is key to optimizing reaction conditions and achieving complete conversion. The resulting sterically shielded and electronically deactivated aniline derivatives provide synthetic chemists with a unique platform for achieving regiochemical control and expanding the possibilities in the design and construction of complex molecules.

References

[9] Benchchem. (n.d.). A Technical Guide to Green Synthesis Routes for N-Boc Protected Amines. Retrieved from Benchchem website. [4] Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link] [10] ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from ResearchGate. [5] Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link] [3] Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link] [8] Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps website. Benchchem. (n.d.). Application Notes and Protocols for N-tert-butoxycarbonylation of Amino Acids. Retrieved from Benchchem website. [11] Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from Common Organic Chemistry website. [12] ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from ResearchGate. [13] Cheraiet, Z., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [14] ACS Publications. (n.d.). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au. [7] ResearchGate. (n.d.). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from ResearchGate. [15] Semantic Scholar. (n.d.). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Retrieved from Semantic Scholar. [16] Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Retrieved from Semantic Scholar. [17] ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from ResearchGate. [18] RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from RSC Publishing. [1] YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. [2] Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [19] GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [20] ACS Publications. (n.d.). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. PubMed. (n.d.). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. [21] ResearchGate. (n.d.). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Retrieved from ResearchGate. [6] Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [22] National Institutes of Health. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. [23] ResearchGate. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from ResearchGate. [24] Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [25] ResearchGate. (n.d.). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from ResearchGate. [26] ResearchGate. (n.d.). Steric and Electronic Effects in Basic Dyes. Retrieved from ResearchGate.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols | Semantic Scholar [semanticscholar.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. gsconlinepress.com [gsconlinepress.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. journaleras.com [journaleras.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Stability and Storage of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline: A Technical Guide

This guide provides a comprehensive overview of the critical considerations for the stability and appropriate storage of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable synthetic intermediate.

Introduction: Understanding the Molecule

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline is a doubly protected aniline derivative. The presence of two tert-butyloxycarbonyl (Boc) groups on the nitrogen atom significantly alters the reactivity of the parent aniline, primarily by masking the nucleophilicity and basicity of the amino group.[1][2] This protection is crucial in multi-step organic syntheses, allowing for selective reactions at other positions of the aromatic ring. However, the stability of the molecule is intrinsically linked to the lability of these Boc protecting groups and the inherent sensitivities of the halogenated aniline core.

While specific, in-depth stability studies on (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline are not extensively published, a robust stability and storage protocol can be developed based on the well-documented chemistry of N-Boc protected amines and the characteristics of related anilines.[3][4]

Table 1: Chemical Properties of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline

| Property | Value | Source |

| CAS Number | 929000-06-6 | |

| Molecular Formula | C₁₆H₂₁BrClNO₄ | |

| Molecular Weight | 406.7 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥97% | [5] |

Core Stability Profile: Key Degradation Pathways

The stability of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline is primarily influenced by three factors: acidic conditions, thermal stress, and photolytic degradation. Understanding these pathways is essential for establishing appropriate handling and storage protocols.

Acid-Mediated Deprotection

The N-Boc group is notoriously labile to acid.[1][2][6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[2] This process regenerates the free amine.

Caption: Workflow for handling air- and moisture-sensitive compounds.

Experimental Assessment of Stability: A Self-Validating Protocol

To rigorously determine the stability of a specific batch of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

Objective: To assess the stability of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline under various stress conditions.

Methodology:

-

Sample Preparation: Prepare several accurately weighed samples of the compound.

-

Stress Conditions: Expose individual samples to the following conditions for a defined period (e.g., 24-72 hours):

-

Acidic: 0.1 M HCl in a 1:1 solution of methanol/water at room temperature.

-

Basic: 0.1 M NaOH in a 1:1 solution of methanol/water at room temperature.

-

Oxidative: 3% H₂O₂ in a 1:1 solution of methanol/water at room temperature.

-

Thermal: Solid sample heated to a specific temperature (e.g., 60°C).

-

Photolytic: Solid sample or solution exposed to a controlled UV light source.

-

-

Control Sample: Maintain a control sample under the recommended storage conditions (refrigerated, dark, inert atmosphere).

-

Analysis: After the stress period, analyze all samples (including the control) by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The identity of major degradation products can be further investigated using techniques like LC-MS.

This protocol provides a self-validating system, as the stability under ideal conditions (the control) serves as a baseline against which all stressed samples are compared.

Conclusion

The stability of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline is intrinsically linked to the chemical nature of its N-Boc protecting groups and the halogenated aniline core. While robust under basic and nucleophilic conditions, it is susceptible to degradation by acid, and potentially by heat and light. Adherence to stringent storage and handling protocols, including refrigeration, exclusion of light, and the use of an inert atmosphere, is paramount to preserving its chemical integrity. For applications requiring the highest level of quality assurance, conducting forced degradation studies is a recommended, field-proven practice.

References

-

tert-Butyloxycarbonyl protecting group. Grokipedia. 1

-

Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. 7

-

Organizing and Protecting Long-Term Chemical Compounds. Buckhorn Cliffs. 8

-

tert-Butyloxycarbonyl protecting group. Wikipedia.

-

Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.

-

Boc Protecting Group for Amines. Chemistry Steps.

-

Air Free Techniques | Handling Air-Sensitive Materials. Ossila.

-

Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.

-

Handling Air-Sensitive Reagents. Technical Bulletin AL-134, Sigma-Aldrich.

-

Handling air-sensitive reagents AL-134. MIT.

-

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline. Sigma-Aldrich.

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.

-

Chemical Storage Guidelines. Environmental Health and Safety, University of California, Berkeley.

-

SAFETY DATA SHEET 5-Bromo-2-chloroaniline. Toronto Research Chemicals.

-

Boc-Protected Amino Groups. Organic Chemistry Portal.

-

Chemical Storage Safety Guideline. The University of Queensland.

-

Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University.

-

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline. BLDpharm.

-

2-BROMO-5-CHLOROANILINE. ChemicalBook.

-

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline. Sigma-Aldrich.

-

2-Bromo-5-chloroaniline. PubChem, National Institutes of Health.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

-

SAFETY DATA SHEET 2-Chloroaniline. Fisher Scientific.

-

2-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.

-

2-Chloro-5-bromoaniline. PubChem, National Institutes of Health.

-

5-BROMO-2-CHLOROANILINE SDS. ECHEMI.

-

Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate.

-

5-BROMO-2-CHLOROANILINE - Safety Data Sheet. ChemicalBook.

-

Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. Sci-Hub.

-

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline, 97% Purity. Biosynth.

-

Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. ElectronicsAndBooks.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. leap.epa.ie [leap.epa.ie]

- 4. fishersci.com [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. gmpplastic.com [gmpplastic.com]

- 8. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]

Commercial suppliers of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline

An In-depth Technical Guide to (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline: Sourcing, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline. We will delve into its commercial availability, physicochemical properties, the rationale behind its synthesis, and its strategic application as a versatile building block in the synthesis of complex pharmaceutical agents.

Introduction: A Strategically Protected Building Block